molecular formula C7H11N5O2 B13075186 [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea

[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea

Cat. No.: B13075186
M. Wt: 197.19 g/mol
InChI Key: UULYVXLBSRXPJZ-UHFFFAOYSA-N
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Description

[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea is a synthetic compound featuring a pyrazole core substituted with a free amino group and conjugated with a urea moiety via an acetyl linker. This structure classifies it among pyrazolyl urea derivatives, which are recognized in medicinal chemistry research for their potential as versatile scaffolds in drug discovery . The 3-aminopyrazole (3AP) component is a privileged structure that can provide critical hydrogen bond donor and acceptor capabilities, facilitating interactions with various biological targets . Compounds with this pharmacophore have been extensively investigated for modulating key signaling pathways. Specifically, pyrazolyl urea derivatives have been identified as potential inhibitors of p38α mitogen-activated protein kinase (MAPK), a key regulator in the production of pro-inflammatory cytokines like TNF-α . Research into similar aminopyrazole-based compounds has shown they can be designed to target a range of enzymes, including various kinases and cyclooxygenase (COX), which are relevant in oncology and inflammation research . The presence of the urea functional group often enhances the compound's ability to form multiple hydrogen bonds, potentially improving target binding affinity and selectivity. This compound is intended for research applications such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11N5O2

Molecular Weight

197.19 g/mol

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)-N-carbamoylacetamide

InChI

InChI=1S/C7H11N5O2/c1-4-2-12(11-6(4)8)3-5(13)10-7(9)14/h2H,3H2,1H3,(H2,8,11)(H3,9,10,13,14)

InChI Key

UULYVXLBSRXPJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC(=O)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Intermediate

The pyrazole ring is typically constructed by cyclization reactions involving hydrazines and β-diketones or related precursors. For the 3-amino-4-methyl substitution pattern, regioselective cyclization is crucial.

  • Regioselective cyclization of substituted phenylhydrazines with β-diketones has been reported to yield the pyrazole core with high selectivity. For example, 4-methylphenylhydrazine derivatives react with β-diketones to form 3-amino-4-methylpyrazoles as intermediates.

  • Alternative methods include one-pot reactions of β-formyl enamides with hydroxylamine hydrochloride under acidic catalysis to form pyrazoles with specific substitution.

Introduction of the Acetyl Group

  • The pyrazole nitrogen is alkylated or acylated with chloroacetyl derivatives or similar reagents to introduce the acetyl moiety linked to the pyrazole nitrogen atom. This step provides the 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl intermediate necessary for urea formation.

Formation of the Urea Linkage

  • The key step is the reaction of the amino group on the pyrazole-acetyl intermediate with isocyanates or urea derivatives to form the urea linkage.

  • A common approach involves the nucleophilic addition of the pyrazole amine to an isocyanate, yielding the corresponding urea derivative under mild conditions. This method is efficient and often catalyst-free, proceeding in aqueous or organic solvents.

  • Alternative methods include condensation reactions with carbamoyl chlorides or direct use of urea under dehydrating conditions, although these are less common for this compound class.

Representative Synthetic Route from Literature

Step Reagents / Conditions Description Yield / Notes
1 4-methylphenylhydrazine + β-diketone Regioselective cyclization to form 3-amino-4-methylpyrazole intermediate High regioselectivity, moderate to good yields
2 Chloroacetyl chloride or equivalent Acylation at pyrazole nitrogen to introduce acetyl group Standard acylation conditions, moderate yield
3 Reaction with isocyanate (e.g., phenyl isocyanate) Formation of urea linkage by nucleophilic addition of amine to isocyanate Mild conditions, good to excellent yields (70-90%)

Alternative and Advanced Methods

Use of Diacetoxyiodobenzene (PhI(OAc)2)

  • A patent describes the use of diacetoxyiodobenzene as an oxidizing agent in the preparation of carbamoylamino pyrazole derivatives, which may be adapted for urea formation steps.

  • This method involves controlled oxidation and subsequent substitution steps, providing high conversion rates (>90%) under mild temperatures.

Catalyst-Free, Scalable Synthesis of N-Substituted Ureas

  • Recent advances have demonstrated catalyst-free nucleophilic addition of amines to potassium isocyanate in aqueous media, enabling environmentally friendly and scalable synthesis of urea derivatives.

  • This method avoids organic solvents and chromatography purification, enhancing practicality for large-scale preparation.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations
Regioselective cyclization of hydrazines with β-diketones Substituted phenylhydrazines, β-diketones Aprotic dipolar solvents, mild heating High regioselectivity, well-established Requires careful control of regioselectivity
Acylation of pyrazole nitrogen Chloroacetyl chloride, base Standard acylation conditions Straightforward, moderate yield Possible side reactions if conditions not optimized
Nucleophilic addition to isocyanates Pyrazole amine, isocyanates Mild, often room temperature High yield, catalyst-free options available Isocyanates can be moisture sensitive
Oxidative methods using PhI(OAc)2 Diacetoxyiodobenzene, pyrazole intermediates Low temperature to room temp High conversion, mild conditions Requires handling of oxidants
Catalyst-free aqueous synthesis Amines, potassium isocyanate, water Ambient temperature, aqueous medium Green chemistry, scalable Limited substrate scope tested

Research Findings and Practical Considerations

  • The regioselective formation of the pyrazole ring is critical to obtain the correct substitution pattern for biological activity.

  • The urea formation step is generally high yielding and can be performed under mild conditions, making it amenable to scale-up.

  • Catalyst-free aqueous methods for urea synthesis represent a promising direction for environmentally friendly and cost-effective production.

  • Oxidative methods using hypervalent iodine reagents provide alternative synthetic routes but require careful control of reaction parameters.

  • The overall synthetic strategy is modular, allowing for variation in the pyrazole substituents and urea partners to generate compound libraries for biological screening.

Chemical Reactions Analysis

Types of Reactions

[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Can be reduced to form amines or other reduced derivatives.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides or acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines and other fused ring systems.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various kinases and other enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include ureidopyrazoles with variations in substituent positions, functional groups, and synthetic routes. Below is a comparative analysis:

Table 1: Comparative Analysis of [2-(3-Amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea and Analogues
Compound Name Substituents/Modifications Biological Activity Synthesis Method Key References
This compound 3-Amino, 4-methyl, acetyl-linked urea Under investigation (theoretical) Not specified in evidence
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) 4-Methyl, 1-phenyl, ethylurea Not reported Phase-transfer catalysis
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas (5а-l) 4-Hydroxymethyl, 3-ureido Antitumor, anti-inflammatory Curtius reaction with amines
3-Methyl-1-phenyl-4-pyrazol-1-ylmethyl-1H-pyrazole (11) 4-Pyrazolylmethyl, 3-methyl, 1-phenyl Not reported Condensation reactions
Key Observations:

Positional Isomerism : The target compound’s acetylurea group is attached to the pyrazole’s 1-position, whereas analogs like 5а-l feature substituents at the 3- or 4-positions. Positional differences significantly impact hydrogen-bonding patterns and solubility. For instance, 4-hydroxymethyl groups in 5а-l enhance hydrophilicity compared to the target compound’s 4-methyl group .

Functional Group Variations: The acetylurea group in the target compound may exhibit stronger hydrogen-bonding capacity than the ethylurea in 9a due to the electron-withdrawing acetyl moiety .

In contrast, 9a and 9b are synthesized using phase-transfer catalysis, highlighting divergent strategies for urea linkage formation .

Physicochemical Properties

  • Melting Points and Solubility : While specific data for the target compound are unavailable, analogs like 9a and 9b have reported melting points (e.g., 9a : 148–150°C), suggesting crystalline stability. The acetyl group in the target compound may lower melting points compared to hydroxymethyl-substituted analogs due to reduced polarity .
  • Spectral Data : IR and NMR spectra for analogs (e.g., 9a ) show characteristic urea N–H stretches (3300 cm⁻¹) and pyrazole C–H resonances (δ 7.2–7.8 ppm), which would differ slightly in the target compound due to the acetyl group’s electron-withdrawing effects .

Biological Activity

[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea, with the chemical formula C7_7H11_{11}N5_5O2_2 and CAS number 818-03-1, is a compound of significant interest in medicinal chemistry. Its unique structure, featuring a pyrazole ring and an acetylurea moiety, positions it as a potential candidate for various therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Similar pyrazole derivatives have shown the ability to inhibit key signaling pathways involved in cancer cell growth. Specifically, studies suggest that compounds with similar structures can modulate molecular targets associated with cancer proliferation, particularly in prostate cancer cell lines .
  • Anti-inflammatory Activity : The urea group in the compound can interact with various biological targets, potentially leading to reduced inflammation. Pyrazole derivatives are known for their anti-inflammatory properties, which may extend to this compound .

Biological Activity Overview

Activity Description References
Anticancer Inhibits proliferation in cancer cell lines; potential targeting of androgen receptor pathways.
Anti-inflammatory May reduce inflammation through modulation of specific pathways; potential for pain relief.
Antimicrobial Exhibits activity against various bacterial strains; potential use in treating infections.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that similar pyrazole compounds significantly inhibited the growth of prostate cancer cells, suggesting that this compound could have therapeutic implications in oncology . The mechanism involves interference with cellular signaling pathways essential for tumor growth.
  • Anti-inflammatory Effects : Research highlighted the anti-inflammatory properties of pyrazole derivatives, indicating that this compound could serve as a lead compound for developing new anti-inflammatory drugs. The compound's structural features allow it to interact with inflammatory mediators effectively .
  • Antimicrobial Activity : In vitro studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .

Q & A

Q. What are the standard synthetic routes for [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 3-amino-4-methylpyrazole with chloroacetyl chloride in DMF at 50°C, followed by urea incorporation under basic conditions. Purification often involves recrystallization from ethanol or extraction with dichloromethane . Analytical validation (e.g., NMR, HPLC) is critical to confirm structural integrity and purity (>95%) .

Q. How is purification achieved for pyrazole-urea derivatives like this compound?

Common techniques include:

  • Recrystallization : Ethanol or toluene are preferred solvents for removing unreacted starting materials .
  • Liquid-liquid extraction : CH₂Cl₂ or ethyl acetate effectively isolate the product from aqueous layers .
  • Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradients) resolves structurally similar byproducts .

Q. What spectroscopic methods are used for characterization?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole NH at δ 10–12 ppm, urea carbonyl at ~165 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C=O bond ~1.22 Å) and hydrogen-bonding networks .
  • Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 224.1) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of this compound?

Systematic optimization includes:

  • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts improve coupling efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes . Yield improvements (from 60% to >85%) are validated via HPLC area-percent analysis .

Q. What crystallographic insights exist for this compound’s structural analogs?

X-ray studies of related pyrazole-urea derivatives reveal:

  • Planar geometry : The pyrazole and urea moieties form a conjugated system, stabilized by intramolecular H-bonds (N–H···O=C, ~2.8 Å) .
  • Packing motifs : Intermolecular H-bonds create 2D sheets, influencing solubility and thermal stability . SHELXL refinement (R-factor < 0.05) is recommended for high-resolution data .

Q. How do structural modifications impact biological activity?

  • Pyrazole substitution : 4-Methyl groups enhance lipophilicity (logP ~1.5), improving membrane permeability .
  • Urea linker flexibility : Shorter acetyl spacers reduce conformational freedom, affecting target binding (e.g., kinase inhibition IC₅₀ shifts from 2 nM to 50 nM) . Quantitative structure-activity relationship (QSAR) models guide rational design .

Q. What advanced analytical methods resolve purity discrepancies in batch synthesis?

  • HPLC-MS : Detects trace impurities (e.g., deacetylated byproducts at m/z 182.1) with LOQ < 0.1% .
  • DSC/TGA : Identifies polymorphic forms (melting point variations >5°C indicate crystallinity differences) .
  • ²D NMR (HSQC, HMBC) : Assigns regiochemical ambiguities in complex mixtures .

Q. How can computational modeling predict this compound’s reactivity or interactions?

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) and predict electrostatic potential surfaces for H-bond donor/acceptor sites .
  • Molecular docking : Simulate binding to targets (e.g., thyroid hormone receptors) using AutoDock Vina, with scoring functions (ΔG < −8 kcal/mol) indicating high affinity .

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